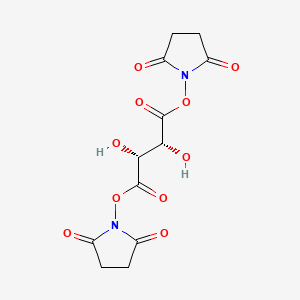

Disuccinimidyl tartrate

Description

Propriétés

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYSVARUKNFNF-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211120 | |

| Record name | Disuccinimidyl tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62069-75-4, 77658-91-4 | |

| Record name | Disuccinimidyl tartarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimidyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disuccinimidyl Tartrate: A Technical Guide to a Cleavable Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent that has become a valuable tool in the study of protein-protein interactions and the development of bioconjugates. Its unique characteristic lies in its cleavable tartrate spacer arm, which allows for the reversal of crosslinks under mild conditions, facilitating the analysis of crosslinked species. This guide provides an in-depth overview of the chemical properties, primary uses, and experimental considerations for the application of DST in research and drug development.

Introduction to this compound

This compound is a chemical reagent designed to covalently link molecules that possess primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue.[1][2][3] It consists of two N-hydroxysuccinimide (NHS) esters connected by a 6.4 Å tartrate spacer arm.[4] The NHS esters readily react with primary amines to form stable amide bonds. A key feature of DST is the vicinal diol within its tartrate spacer, which can be oxidatively cleaved by sodium meta-periodate, allowing for the separation of the crosslinked molecules.[1][2][3] This cleavable nature is particularly advantageous in applications where the recovery and analysis of the individual components of a crosslinked complex are desired.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of DST is essential for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂N₂O₁₀ | [4] |

| Molecular Weight | 344.23 g/mol | [4] |

| CAS Number | 62069-75-4 | [4] |

| Spacer Arm Length | 6.4 Å | [4] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1][2][3] |

| Reactivity | Primary amines (-NH₂) | [1][2][3] |

| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [1][2][3] |

| Solubility | Soluble in DMSO and DMF | |

| Appearance | White to off-white solid | |

| Melting Point | 195-197 °C | [3] |

Primary Use: Amine-Reactive Crosslinking

The primary application of this compound is the covalent crosslinking of proteins and other molecules containing primary amines. The reaction proceeds through the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Reaction Mechanism

Experimental Protocols

The following protocols provide a general framework for using DST in protein crosslinking experiments. Optimization may be required for specific applications.

General Protein Crosslinking Protocol

This protocol is adapted from procedures for similar NHS-ester crosslinkers and is suitable for in vitro crosslinking of purified proteins.

Materials:

-

This compound (DST)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Protein sample(s) of interest

Procedure:

-

Reagent Preparation: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. A typical stock concentration is 25 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the protein sample(s) in the reaction buffer. The final protein concentration can range from 0.1 to 10 mg/mL.

-

Crosslinking Reaction: Add the DST stock solution to the protein solution to achieve the desired final concentration of the crosslinker. A 20- to 50-fold molar excess of DST to protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess DST.

-

Analysis: The crosslinked products can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.

Cleavage of DST Crosslinks

Materials:

-

Crosslinked protein sample

-

Sodium meta-periodate (NaIO₄)

-

Cleavage Buffer (e.g., 100 mM sodium acetate, pH 5.5)

Procedure:

-

Prepare Cleavage Solution: Prepare a fresh solution of sodium meta-periodate in the cleavage buffer. A typical concentration for cleavage is 15 mM.[2][3]

-

Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample.

-

Incubation: Incubate the reaction for 1 hour at room temperature.

-

Analysis: The cleaved products can be analyzed by SDS-PAGE to confirm the reversal of crosslinking.

Quantitative Data

The efficiency of crosslinking and the stability of the NHS esters are critical parameters for successful experiments.

| Parameter | Condition | Value | Reference |

| NHS Ester Half-life | pH 7.0, 4°C | 4-5 hours | |

| pH 8.0, 4°C | ~1 hour | ||

| pH 8.6, 4°C | ~10 minutes | ||

| Optimal Reaction pH | 7.2 - 8.5 | ||

| Cleavage Concentration | Sodium meta-periodate | 15 mM | [2][3] |

Application: Elucidation of Protein-Protein Interactions using Crosslinking Mass Spectrometry (CXMS)

A primary application of DST is in the field of proteomics, specifically for the identification of protein-protein interactions using crosslinking mass spectrometry (CXMS). The cleavable nature of DST is particularly advantageous in this context, as it simplifies the mass spectrometry data analysis.

Experimental Workflow for CXMS using DST

In this workflow, a protein complex is first crosslinked with DST. The crosslinked sample is then digested with a protease, such as trypsin, to generate a mixture of peptides. The crosslinked peptides can be enriched and then analyzed by tandem mass spectrometry (MS/MS). The sample can then be treated with sodium meta-periodate to cleave the DST crosslinker, and the resulting individual peptides are analyzed again by MS/MS. By comparing the MS/MS spectra before and after cleavage, the identification of the crosslinked peptides is greatly simplified, allowing for the precise mapping of interaction sites between proteins.

Conclusion

This compound is a versatile and powerful tool for researchers studying protein-protein interactions and developing novel bioconjugates. Its amine-reactivity, defined spacer arm, and, most importantly, its cleavable nature make it a valuable reagent in the fields of proteomics, structural biology, and drug development. By understanding its chemical properties and optimizing experimental protocols, scientists can effectively utilize DST to gain deeper insights into complex biological systems.

References

Disuccinimidyl tartrate chemical properties and structure

An In-depth Technical Guide to Disuccinimidyl Tartrate (DST)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DST) is a homobifunctional, primary amine-reactive crosslinking reagent.[1][2] It is widely utilized in bioconjugation to link molecules containing primary amines, such as proteins, peptides, and certain modified oligonucleotides.[1] DST is characterized by its two N-hydroxysuccinimide (NHS) ester reactive groups located at either end of a 6.4 Å spacer arm.[3][4] A key feature of DST is the tartrate-based spacer, which contains a central cis-diol that can be cleaved by sodium meta-periodate.[1][3] This cleavability offers a distinct advantage in experimental workflows, allowing for the reversal of crosslinks without disturbing native disulfide bonds in proteins.[1][5] As a lipophilic and membrane-permeable molecule, DST is particularly useful for crosslinking proteins within intracellular or intramembrane environments.

Chemical Properties and Structure

The core structure of DST consists of a tartaric acid backbone esterified with two N-hydroxysuccinimide molecules. This arrangement provides two identical reactive sites for conjugation.

Chemical Structure

DST is a symmetrical molecule where the carboxyl groups of tartaric acid are activated by NHS esters. This homobifunctional nature allows it to react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form stable, covalent amide bonds.[1] The central part of the molecule contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms), which is the basis for its cleavability.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | DST, Di(N-succinimidyl) L-Tartrate, Disuccinimidyl tartarate | [1][5][6] |

| CAS Number | 62069-75-4 | [3][5] |

| Molecular Formula | C₁₂H₁₂N₂O₁₀ | [3][5] |

| Molecular Weight | 344.23 g/mol | [2][7] |

| Appearance | White to pale yellow solid powder | [1][3][8] |

| Melting Point | 195-197 °C | [1][8] |

| Spacer Arm Length | 6.4 Å | [3][4] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [1] |

| Reactive Toward | Primary amino groups (-NH₂) | [1] |

| Solubility | Soluble in DMSO or DMF (~10 mM); slightly soluble in methanol | [5][9] |

| Storage Conditions | 2-8°C or -20°C, store desiccated and protected from moisture | [3][5] |

Reaction Mechanism and Workflow

DST functions by reacting with nucleophilic primary amino groups. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond between the target molecules.

Amine-Reactive Crosslinking Pathway

The workflow involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the displacement of N-hydroxysuccinimide and the formation of an amide linkage. As a homobifunctional crosslinker, this reaction can occur at both ends of the DST molecule, thereby linking two separate amine-containing molecules.

Cleavage of the Crosslink

The crosslink established by DST can be readily cleaved by treating the sample with an oxidizing agent such as sodium meta-periodate (NaIO₄).[1] This reagent specifically targets the cis-diol in the tartrate spacer, breaking the carbon-carbon bond and separating the crosslinked molecules. This feature is particularly valuable for applications such as identifying interacting proteins via mass spectrometry.

Experimental Protocols

The following is a generalized protocol for protein crosslinking using DST. Optimal conditions, such as molar excess of crosslinker and reaction time, should be determined empirically for each specific application.

Materials

-

This compound (DST)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Protein sample(s) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.0-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

-

Desalting column or dialysis equipment

Procedure

-

Equilibration of Reagent : Allow the vial of DST to warm to room temperature before opening to prevent moisture condensation, as the NHS esters are moisture-sensitive.[10][11]

-

Preparation of DST Stock Solution : Immediately before use, prepare a stock solution of DST (e.g., 10-25 mM) by dissolving it in anhydrous DMSO or DMF.[11] Do not store the stock solution as DST readily hydrolyzes in the presence of water.[11]

-

Reaction Setup : Add the DST stock solution to the protein sample in the conjugation buffer. The final concentration of the crosslinker should typically be between 0.25 to 5 mM.[11] A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[11]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][11]

-

Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris or glycine.[10][11] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DST is hydrolyzed or quenched.[11][12]

-

Removal of Excess Reagent : Remove unreacted and quenched crosslinker, along with the NHS byproduct, from the sample using a desalting column (gel filtration) or dialysis.[10][12]

Cleavage Protocol (Optional)

-

To cleave the crosslinked product, add sodium meta-periodate to the sample to a final concentration of approximately 15 mM.[1]

-

Incubate the reaction for 1 hour at room temperature.

-

The cleavage reaction can be stopped by removing the periodate, for example, through desalting or dialysis.

Applications in Research and Development

The unique properties of DST make it a valuable tool for various applications in life sciences and drug development.

-

Protein Interaction Analysis : DST is used to capture transient or weak protein-protein interactions by covalently linking interacting partners. The cleavable nature allows for subsequent identification of the individual proteins by techniques like 2D-gel electrophoresis or mass spectrometry.[13]

-

Receptor-Ligand Crosslinking : It is commonly employed to conjugate radiolabeled or fluorescently tagged ligands to their cell surface receptors for characterization and study.

-

Intracellular Conjugation : Due to its membrane permeability, DST can be used to study protein interactions within the cellular environment.

-

Bioconjugation : DST serves as a linker for creating antibody-drug conjugates (ADCs) or attaching proteins to surfaces, provided the crosslink's cleavability is desired in the final application.[14][15][16]

Conclusion

This compound is a versatile, cleavable crosslinking agent with broad utility in protein chemistry and bioconjugation. Its well-defined structure, amine-reactivity, and periodate-cleavable spacer arm provide researchers with a robust tool for investigating protein interactions and constructing complex biomolecular assemblies. Careful consideration of experimental conditions, particularly buffer composition and reagent handling, is crucial for successful and reproducible outcomes.

References

- 1. cephamls.com [cephamls.com]

- 2. scbt.com [scbt.com]

- 3. covachem.com [covachem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. medkoo.com [medkoo.com]

- 6. DST | 62069-75-4 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - ProChem, Inc. [prochemonline.com]

- 9. 62069-75-4 CAS MSDS (DST) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. proteochem.com [proteochem.com]

- 11. store.sangon.com [store.sangon.com]

- 12. covachem.com [covachem.com]

- 13. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]

- 15. Bioconjugation Reagents | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Disuccinimidyl Tartrate (DST) Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent utilized in biochemical research to covalently link proteins and other molecules containing primary amines. Its fixed spacer arm length and cleavable tartrate moiety make it a valuable tool for studying protein-protein interactions, protein complex topology, and for the preparation of bioconjugates. This guide provides a comprehensive overview of the mechanism of action of DST, detailed experimental protocols, and data presentation to assist researchers in its effective application.

Core Mechanism of Action

DST is a symmetrical molecule containing two NHS ester groups at either end of a 6.4 Å spacer arm.[1][2] The core of its crosslinking activity lies in the reaction of these NHS esters with nucleophilic primary amines, primarily the ε-amines of lysine residues and the N-terminal α-amine of polypeptides.[3][4][5]

The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 7 and 9, where a sufficient concentration of deprotonated primary amines is present to initiate the nucleophilic attack.

A key feature of DST is the presence of a central tartrate group containing a cis-diol. This diol can be readily cleaved by oxidation with sodium meta-periodate, allowing for the reversal of the crosslink under mild conditions.[3][4][5][6] This cleavability is particularly advantageous for applications such as the analysis of crosslinked products by mass spectrometry or the release of crosslinked components for further study.

Diagram of the DST Crosslinking and Cleavage Mechanism:

Caption: Mechanism of DST crosslinking of primary amines and subsequent cleavage.

Quantitative Data Summary

While specific kinetic data for DST is not extensively published, the following table summarizes key quantitative parameters based on the general properties of NHS-ester crosslinkers and available information for DST.

| Parameter | Value | Reference |

| Spacer Arm Length | 6.4 Å | [1][2] |

| Molecular Weight | 344.23 g/mol | [5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [3][4][5] |

| Target Functional Group | Primary amines (-NH₂) | [3][4][5] |

| Optimal Reaction pH | 7.0 - 9.0 | |

| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [3][4][5][6] |

| Recommended NaIO₄ Concentration for Cleavage | ~15 mM | [5] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [5] |

Experimental Protocols

The following protocols provide a general framework for using DST in protein crosslinking experiments. Optimization of reaction conditions, including concentration, temperature, and incubation time, is recommended for each specific application.

General Protein Crosslinking Protocol

This protocol is suitable for studying protein-protein interactions in a purified system or in complex mixtures.

Materials:

-

This compound (DST)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer, e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS) or 20 mM HEPES, pH 7.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

-

Protein sample(s) of interest.

Procedure:

-

Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 25 mM.

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free reaction buffer. The protein concentration can range from 0.25 to 1 mg/mL.

-

Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve a final DST concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Incubation on ice may require a longer reaction time (e.g., 2-4 hours).

-

Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked sample can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol for Cleavage of DST Crosslinks

This protocol describes the cleavage of the tartrate moiety in DST-crosslinked proteins.

Materials:

-

DST-crosslinked protein sample

-

Sodium meta-periodate (NaIO₄)

-

Cleavage Buffer: 0.1 M Sodium Acetate, pH 5.5.

-

Desalting column or dialysis equipment.

Procedure:

-

Buffer Exchange: Exchange the buffer of the crosslinked protein sample into the cleavage buffer using a desalting column or dialysis.

-

Prepare Periodate Solution: Prepare a fresh solution of sodium meta-periodate in the cleavage buffer.

-

Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample to a final concentration of approximately 15 mM.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Remove Periodate: Remove the excess sodium meta-periodate by desalting or dialysis.

-

Analysis: The cleaved protein sample can now be analyzed to confirm the reversal of the crosslink.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for identifying protein-protein interactions using DST crosslinking coupled with mass spectrometry.

Diagram of a Typical Crosslinking Workflow:

Caption: Workflow for protein interaction analysis using DST and mass spectrometry.

Applications in Research

DST has been instrumental in elucidating the structural arrangement of protein complexes. For instance, it was used to define the relative positions of the two antiparallel coiled coils within the desmin protofilament unit.[1][2] The short spacer arm of DST provided crucial distance constraints that helped refine the structural model of this intermediate filament protein. While specific signaling pathways elucidated solely by DST are not extensively documented in the available literature, its utility in defining protein proximities makes it a powerful tool for validating and mapping interactions within larger signaling networks identified by other means.

Conclusion

This compound is a versatile and valuable tool for researchers studying protein-protein interactions. Its amine-reactive NHS esters allow for efficient covalent capture of interacting partners, while its cleavable tartrate spacer provides an essential feature for subsequent analysis. By understanding the core mechanism and optimizing experimental protocols, scientists can effectively employ DST to gain critical insights into the structure and function of protein complexes and cellular signaling pathways.

References

Disuccinimidyl Tartrate (DST): A Technical Guide to its Spacer Arm Length and Significance in Bioconjugation and Structural Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent widely utilized in the fields of proteomics, structural biology, and bioconjugation. A defining characteristic of DST is its short, rigid spacer arm with a precise length of 6.4 Ångstroms (Å). This technical guide provides an in-depth exploration of the chemical properties of DST, the critical significance of its spacer arm length in various applications, and detailed experimental protocols for its use. Particular emphasis is placed on its role in elucidating protein-protein interactions and its potential applications in the development of therapeutic conjugates.

Introduction to this compound (DST)

This compound (DST) is a chemical crosslinker that forms stable covalent bonds between molecules containing primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues. Its homobifunctional nature, possessing two identical N-hydroxysuccinimide (NHS) esters, allows for the straightforward conjugation of biomolecules. A key feature of DST is the tartrate moiety within its spacer arm, which contains a vicinal diol that can be specifically cleaved by periodate oxidation. This cleavability provides a mechanism for reversing the crosslink under mild conditions, a valuable attribute in many experimental workflows.

The precise and relatively short spacer arm of DST makes it an invaluable tool for probing the three-dimensional structure of proteins and protein complexes. By covalently linking amino acid residues that are in close proximity, DST provides distance constraints that can be used to validate or refine computational models of protein structures and to map protein-protein interaction interfaces.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of DST is essential for its effective application in experimental design. Key properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₂H₁₂N₂O₁₀ | [1] |

| Molecular Weight | 344.23 g/mol | [1] |

| CAS Number | 62069-75-4 | [1] |

| Spacer Arm Length | 6.4 Å | [2] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [3] |

| Target Specificity | Primary amines (-NH₂) | [3] |

| Cleavability | Cleavable by sodium periodate (NaIO₄) | [3][4] |

| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous buffers | [3] |

The Significance of the 6.4 Å Spacer Arm

The 6.4 Å spacer arm of this compound (DST) is a critical feature that dictates its utility in various applications, particularly in the structural analysis of proteins and their complexes. This relatively short and rigid spacer provides high-resolution distance constraints, making it a powerful tool for probing molecular architecture.

The significance of this specific spacer length is most evident when compared to crosslinkers with longer, more flexible spacer arms. While longer linkers may capture a greater number of interactions due to their extended reach, the resulting distance constraints are less precise. The shorter spacer of DST ensures that only residues in very close proximity are crosslinked, thereby providing more definitive information about the protein's tertiary and quaternary structure.

A notable study on the protein ubiquitin demonstrated the high-resolution capacity of DST.[5] In this research, DST was compared with two longer crosslinkers, disuccinimidyl glutarate (DSG; 7.5 Å) and disuccinimidyl suberate (DSS; 11.4 Å). The results showed that while all three crosslinkers identified known interactions, DST was able to selectively identify the closest interactions, such as between the N-terminus and Lysine 6, and between Lysine 6 and Lysine 11. The longer crosslinkers, in contrast, also captured interactions between more distant residues, such as Lysine 48 and Lysine 63. This study underscores the advantage of DST's short spacer arm in providing high-confidence, high-resolution structural information.

In the study of protein-protein interactions, the 6.4 Å spacer arm is instrumental in mapping direct binding interfaces. By selectively crosslinking residues that are in immediate contact, DST can help to delineate the precise footprint of interaction between two or more proteins. This level of detail is crucial for understanding the molecular basis of biological processes and for the rational design of therapeutics that target these interactions.

The rigidity of the tartrate-based spacer also contributes to the precision of the distance constraint. Unlike more flexible spacers, which can adopt a range of conformations, the tartrate moiety limits the conformational freedom of the linker, resulting in a more defined distance between the reactive groups.

The table below summarizes the Cα-Cα distance constraints for lysine-lysine crosslinks using DST and other common homobifunctional crosslinkers, highlighting the higher resolution provided by DST.

| Crosslinker | Spacer Arm Length (Å) | Maximum Cα-Cα Distance (Å) |

| This compound (DST) | 6.4 | ~20 |

| Disuccinimidyl Glutarate (DSG) | 7.7 | ~22 |

| Disuccinimidyl Suberate (DSS) | 11.4 | ~25 |

| Dithiobis(succinimidyl propionate) (DSP) | 12.0 | ~26 |

Note: The maximum Cα-Cα distance is an approximation that includes the length of the two lysine side chains and the spacer arm.

Experimental Protocols

General Protocol for Protein Crosslinking with DST

This protocol provides a general guideline for crosslinking proteins in solution using DST. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, may need to be determined empirically for each specific system.

Materials:

-

This compound (DST)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

SDS-PAGE analysis equipment

Procedure:

-

Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 25 mM.

-

Prepare Protein Sample: Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris). The protein concentration should typically be in the range of 0.1-2 mg/mL.

-

Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of DST to protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DST.

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry to identify the crosslinked residues.

Protocol for Periodate Cleavage of DST Crosslinks

This protocol describes the cleavage of the vicinal diol in the DST spacer arm using sodium periodate.

Materials:

-

Crosslinked protein sample containing DST

-

Sodium meta-periodate (NaIO₄)

-

Cleavage buffer (e.g., 50 mM sodium acetate, pH 5.5)

-

Quenching solution (e.g., 10% glycerol or ethylene glycol)

-

SDS-PAGE analysis equipment with and without a reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

-

Prepare Cleavage Solution: Dissolve sodium meta-periodate in the cleavage buffer to a final concentration of 15-20 mM. Prepare this solution fresh.

-

Cleavage Reaction: Add the sodium periodate solution to the crosslinked protein sample.

-

Incubation: Incubate the reaction for 1 hour at room temperature in the dark.

-

Quenching: Stop the cleavage reaction by adding the quenching solution.

-

Analysis: Analyze the cleaved products by SDS-PAGE. Comparing samples run under non-reducing and reducing conditions can help to distinguish between cleavage of the DST linker and reduction of disulfide bonds.

Visualization of Workflows and Pathways

General Workflow for Protein-Protein Interaction Mapping using DST and Mass Spectrometry

The following diagram illustrates a typical workflow for identifying protein-protein interactions using DST crosslinking coupled with mass spectrometry.

References

- 1. medkoo.com [medkoo.com]

- 2. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DST (this compound) | 62069-75-4 [sigmaaldrich.com]

- 4. cephamls.com [cephamls.com]

- 5. A top-down approach to protein structure studies using chemical cross-linking and Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cleavable Crosslinker: A Technical Guide to Disuccinimidyl Tartrate (DST)

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent that has become an invaluable tool in the study of protein-protein interactions and the structural analysis of protein complexes. Its defining feature is a central tartrate spacer arm containing a vicinal diol, which can be selectively cleaved by periodate oxidation. This cleavability allows for the straightforward dissociation of crosslinked species, facilitating their identification and analysis, particularly in mass spectrometry-based proteomics workflows. This guide provides an in-depth technical overview of the core principles, experimental protocols, and applications of this compound.

Core Properties of this compound

DST is a water-insoluble, homobifunctional N-hydroxysuccinimide (NHS) ester.[1] The NHS esters at both ends of the molecule react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] The molecule's lipophilic and membrane-permeable nature makes it suitable for crosslinking intracellular and intramembrane proteins.[4]

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| Synonyms | DST, Di(N-succinimidyl) L-Tartrate | [6] |

| CAS Number | 62069-75-4 | [5] |

| Molecular Formula | C₁₂H₁₂N₂O₁₀ | [7] |

| Molecular Weight | 344.24 g/mol | [5] |

| Spacer Arm Length | 6.4 Å | [5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester (at both ends) | [2][3] |

| Reactivity | Primary amines (-NH₂) | [2][3] |

| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [2][3] |

The Chemistry of Crosslinking and Cleavage

The utility of DST lies in its two-stage reactivity: a robust crosslinking reaction followed by a specific and gentle cleavage reaction.

Crosslinking Mechanism

The NHS esters of DST react with primary amines in a nucleophilic acyl substitution reaction. The amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7-9).

Cleavage Mechanism: Periodate Oxidation

The central tartrate moiety of DST contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms). This diol is susceptible to oxidative cleavage by sodium meta-periodate (NaIO₄).[2][3][8] The periodate ion forms a cyclic periodate ester with the vicinal diol, which then rapidly breaks down to yield two aldehyde groups, effectively cleaving the crosslinker and separating the previously linked molecules.[8] This cleavage is highly specific to vicinal diols and can be performed under mild conditions that do not disrupt other protein modifications, such as disulfide bonds.[2]

Experimental Protocols

Successful application of DST requires careful attention to experimental parameters during both the crosslinking and cleavage steps.

General Protein Crosslinking Protocol with DST

This protocol provides a general framework for crosslinking proteins in solution. Optimal conditions, particularly the molar excess of DST, should be empirically determined for each specific system.

Materials:

-

Purified protein sample in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer) at pH 7.2-8.0.

-

This compound (DST)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with DST.[9] The protein concentration should ideally be in the range of 0.1-5 mg/mL.

-

DST Stock Solution Preparation: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. For example, dissolve DST to a final concentration of 25 mM.[2] DST is moisture-sensitive, so it is crucial to use anhydrous solvent and to allow the DST vial to equilibrate to room temperature before opening to prevent condensation.[1]

-

Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of DST to protein.[1] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined experimentally.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature to quench any unreacted DST.

-

Analysis: The crosslinked protein mixture can now be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol for Cleavage of DST Crosslinks

Materials:

-

Crosslinked protein sample

-

Sodium meta-periodate (NaIO₄)

-

Cleavage buffer (e.g., 50 mM sodium acetate, pH 5.0)

Procedure:

-

Buffer Exchange (Optional): If the buffer from the crosslinking reaction is incompatible with the cleavage reaction, exchange the buffer of the crosslinked sample into the cleavage buffer using dialysis or a desalting column.

-

Cleavage Reaction: Add sodium meta-periodate to the crosslinked sample to a final concentration of 15 mM.[2][3][10]

-

Incubation: Incubate the reaction for 1 hour at room temperature in the dark.[10] Periodate solutions are light-sensitive.

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as glycerol or by desalting the sample to remove the periodate.

-

Analysis: The cleaved products can be analyzed by SDS-PAGE (observing the disappearance of higher molecular weight crosslinked species) or prepared for mass spectrometry analysis.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and the protein interaction networks being investigated.

Caption: A generalized experimental workflow for protein crosslinking with DST, followed by cleavage and analysis.

Application in Studying Signaling Pathways: The EGFR Example

This compound can be a powerful tool to elucidate the dynamic protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins that initiate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11] DST can be used to capture these transient interactions for subsequent identification.

Caption: A simplified representation of the EGFR signaling pathway, highlighting key protein interactions that can be investigated using DST crosslinking.

Mass Spectrometry Workflow for DST-Crosslinked Peptides

The analysis of crosslinked peptides by mass spectrometry provides valuable distance constraints for structural modeling of proteins and protein complexes. The cleavable nature of DST simplifies this analysis.

Caption: A workflow for the mass spectrometric analysis of DST-crosslinked proteins, incorporating the cleavage step.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low or no crosslinking | - Inactive crosslinker (hydrolyzed) - Insufficient molar excess of DST - Buffer contains primary amines | - Use fresh, anhydrous DMSO/DMF for stock solution. - Optimize the DST:protein molar ratio (try a range from 20:1 to 100:1). - Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[9] |

| Protein precipitation | - High concentration of organic solvent - Crosslinker concentration is too high | - Keep the final concentration of DMSO/DMF below 10%. - Perform a titration of the DST concentration to find the optimal level. |

| Incomplete cleavage | - Insufficient periodate concentration - Inactive periodate solution - Incorrect pH for cleavage | - Ensure the final periodate concentration is sufficient (e.g., 15 mM). - Prepare fresh sodium meta-periodate solution. - Perform the cleavage reaction at the recommended pH (e.g., pH 5.0). |

| Non-specific cleavage | - Contaminating proteases | - Add protease inhibitors to the protein sample. |

Conclusion

This compound is a versatile and powerful tool for researchers studying protein structure and interactions. Its amine-reactivity allows for efficient crosslinking of proteins, while its periodate-cleavable tartrate spacer provides a straightforward method for reversing the crosslinks. This unique property greatly simplifies the analysis of crosslinked complexes, particularly in mass spectrometry-based approaches. By understanding the underlying chemistry and carefully optimizing experimental protocols, scientists can effectively utilize DST to gain valuable insights into the intricate molecular machinery of the cell.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. One moment, please... [proteochem.com]

- 3. cephamls.com [cephamls.com]

- 4. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. medkoo.com [medkoo.com]

- 8. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. research.rug.nl [research.rug.nl]

- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Protein Architecture: An In-depth Technical Guide to Disuccinimidyl Tartrate (DST) Cross-linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the three-dimensional structure of proteins and their interactions is paramount in deciphering biological function and dysfunction. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein architecture, providing distance constraints that complement high-resolution structural methods. Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive cross-linking agent that offers a unique advantage: a cleavable spacer arm. This attribute facilitates the identification of cross-linked peptides and simplifies data analysis, making it a valuable tool for studying protein conformation and protein-protein interactions. This in-depth guide provides a comprehensive overview of DST, including its chemical properties, detailed experimental protocols, and data analysis considerations, to empower researchers in leveraging this versatile cross-linker.

Core Concepts of this compound (DST)

This compound is a chemical reagent designed to covalently link proteins that are in close proximity. Its key features make it a valuable tool for structural proteomics.

Chemical Properties and Mechanism of Action

DST is a homobifunctional cross-linker, meaning it has two identical reactive groups at either end of a spacer arm. These reactive groups are N-hydroxysuccinimide (NHS) esters, which specifically react with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form stable amide bonds.[1][2] The spacer arm of DST has a defined length, which provides a distance constraint between the linked amino acid residues.

A distinguishing feature of DST is its cleavable tartrate-containing spacer arm. The vicinal diol in the tartrate moiety can be selectively cleaved by periodate oxidation.[1][2][3] This cleavage is typically achieved using sodium meta-periodate under mild conditions, which allows for the separation of the cross-linked peptides during mass spectrometry analysis, simplifying their identification.[2] This is particularly advantageous as it avoids the need for harsh reducing agents that could disrupt native disulfide bonds within the protein.[3]

The overall workflow of a DST cross-linking experiment involves several key stages, from sample preparation to data analysis.

Quantitative Data from DST Cross-linking Studies

The distance constraints provided by DST cross-linking are invaluable for computational modeling of protein structures. The relatively short spacer arm of DST allows for the precise mapping of proximities.

| Parameter | Value | Reference |

| Molecular Weight | 344.24 g/mol | [4] |

| Spacer Arm Length | 6.4 Å | [4] |

| Reactivity | Primary amines (Lysine, N-terminus) | [1][2] |

| Cleavage Reagent | Sodium meta-periodate | [2][3] |

A notable study utilizing a series of cross-linkers, including DST, investigated the structure of ubiquitin. The identified cross-links provided distance constraints consistent with the known crystal structure of the protein.

| Cross-linker | Spacer Arm Length (Å) | Identified Cross-links in Ubiquitin | Reference |

| DST | 5.8 | Amino terminus - Lys 6, Lys 6 - Lys 11 | [5] |

| DSG | 7.5 | Amino terminus - Lys 6, Lys 6 - Lys 11, Lys 48 - Lys 63 | [5] |

| DSS | 11.4 | Amino terminus - Lys 6, Lys 6 - Lys 11, Lys 48 - Lys 63 | [5] |

Experimental Protocols

The following sections provide a detailed methodology for performing a DST cross-linking experiment, from reagent preparation to mass spectrometry analysis. This protocol is a synthesis of general best practices for NHS-ester cross-linking and specific considerations for the cleavable nature of DST.

Materials

-

This compound (DST)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Protein of interest in a suitable amine-free buffer (e.g., HEPES, PBS)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Sodium meta-periodate

-

Denaturants (e.g., Urea, Guanidine-HCl)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Alkylating agent (e.g., Iodoacetamide - IAA)

-

Protease (e.g., Trypsin)

-

Mass spectrometer compatible with peptide analysis

Detailed Methodology

1. Protein Preparation:

-

Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) as these will compete with the protein for reaction with DST. Suitable buffers include HEPES, phosphate-buffered saline (PBS), or carbonate/bicarbonate buffer at a pH between 7 and 9.

-

The protein concentration should be optimized to favor intramolecular or intermolecular cross-linking as desired. For studying protein complexes, concentrations should be above the dissociation constant (Kd) of the interacting partners.

2. DST Stock Solution Preparation:

-

DST is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, prepare a stock solution of DST in an anhydrous organic solvent such as DMSO or DMF. A typical stock concentration is 10-25 mM. For example, to prepare a 25 mM solution, dissolve 8.6 mg of DST in 1 mL of anhydrous DMSO.

3. Cross-linking Reaction:

-

Add the DST stock solution to the protein sample to achieve the desired final concentration. The optimal DST concentration needs to be determined empirically but typically ranges from 0.1 to 5 mM. A 20- to 50-fold molar excess of cross-linker to protein is often a good starting point for dilute protein solutions.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The reaction time can be optimized to control the extent of cross-linking.

4. Quenching the Reaction:

-

To stop the cross-linking reaction, add a quenching buffer containing a high concentration of primary amines. A common choice is Tris-HCl, added to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.

5. Sample Preparation for Mass Spectrometry:

-

Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample using urea or guanidine-HCl. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent their re-oxidation.

-

Proteolytic Digestion: Digest the protein sample with a protease, most commonly trypsin. The enzyme-to-substrate ratio and digestion time should be optimized for complete digestion.

6. Cleavage of DST Cross-links:

-

After digestion, the tartrate spacer arm of DST can be cleaved. Add sodium meta-periodate to the peptide mixture to a final concentration of approximately 15 mM.[2]

-

Incubate the reaction for a time determined by optimization, typically ranging from minutes to a couple of hours, at a controlled temperature (e.g., 4°C or room temperature).[6] It is crucial to use the mildest conditions possible to avoid unwanted side reactions, such as the oxidation of methionine residues.[6]

7. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The separation of peptides by liquid chromatography reduces the complexity of the sample entering the mass spectrometer.

-

The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursor ions for fragmentation.

Data Analysis

The analysis of XL-MS data is a complex task that requires specialized software. Several software packages are available for the identification of cross-linked peptides from the complex MS/MS spectra.

| Software | Key Features | Reference |

| xQuest/xProphet | Designed for isotope-labeled cross-linkers but can be adapted. | |

| pLink | Supports a wide range of cross-linkers and has a user-friendly interface. | |

| MeroX | Specifically designed for the analysis of data from cleavable cross-linkers. | |

| StavroX | A versatile tool for identifying various types of cross-linked peptides. | |

| XlinkX | Another software option for analyzing data from cleavable cross-linkers. |

The general workflow for data analysis is as follows:

Case Study: Elucidating the Architecture of the Desmin Protofilament

A significant application of DST has been in defining the relative positions of coiled coils within the desmin protofilament, a key component of intermediate filaments in muscle cells.[7] Desmin filaments are crucial for maintaining the structural integrity of muscle cells.[8]

The assembly of desmin protofilaments is a hierarchical process. Understanding the arrangement of the constituent desmin molecules is essential for comprehending the overall filament structure and function. Cross-linking studies using DST and other cross-linkers have been instrumental in building a structural model of the desmin protofilament.

DST cross-linking studies on desmin filaments identified specific cross-linked peptides that provided crucial distance constraints. These findings, in conjunction with data from longer cross-linkers, helped to establish the antiparallel and staggered arrangement of the coiled-coil dimers within the protofilament.[7] The short spacer arm of DST was particularly useful in refining the relative positions of these coiled coils.[7]

Conclusion

This compound is a powerful and versatile tool for the study of protein conformation and protein-protein interactions. Its amine-reactivity, defined spacer length, and, most importantly, its cleavable nature make it an attractive choice for XL-MS experiments. By providing precise distance constraints, DST can aid in the validation of existing structural models and contribute to the de novo determination of protein and protein complex architectures. The detailed protocols and data analysis considerations presented in this guide are intended to equip researchers with the knowledge to effectively implement DST-based cross-linking in their own structural biology workflows, ultimately advancing our understanding of the intricate molecular machinery of the cell.

References

- 1. DST (this compound) | 62069-75-4 [sigmaaldrich.com]

- 2. cephamls.com [cephamls.com]

- 3. covachem.com [covachem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. A top-down approach to protein structure studies using chemical cross-linking and Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desmin: molecular interactions and putative functions of the muscle intermediate filament protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unveiling Protein Interactions: A Beginner's Guide to Disuccinimidyl Tartrate (DST) Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for beginners on utilizing Disuccinimidyl tartrate (DST) for protein crosslinking. DST is a homobifunctional, primary amine-reactive crosslinker with a unique feature: its tartrate spacer arm contains a cis-diol that can be cleaved by sodium periodate. This characteristic makes DST an invaluable tool for studying protein-protein interactions, as the crosslinked complexes can be readily dissociated for analysis, a feature not available with non-cleavable crosslinkers.

Introduction to this compound (DST)

This compound (DST) is a chemical crosslinking agent used to covalently link proteins or other molecules that are in close proximity.[1][2] It possesses two N-hydroxysuccinimide (NHS) esters at either end of a 6.4 Å spacer arm.[3] These NHS esters react efficiently with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][4]

The key advantage of DST lies in its cleavable tartrate spacer. This allows for the reversal of the crosslinking reaction under mild conditions using sodium meta-periodate, which specifically oxidizes the cis-diol in the tartrate moiety.[2] This feature is particularly useful in applications such as co-immunoprecipitation (Co-IP) where the recovery of the interacting partners is desired for downstream analysis like mass spectrometry or western blotting.

Key Characteristics of DST Crosslinker

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Molecular Weight | 344.24 g/mol | [3] |

| Spacer Arm Length | 6.4 Å | [3] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [2] |

| Target Functional Group | Primary amines (-NH2) | [2] |

| Cleavage Reagent | Sodium meta-periodate (NaIO4) | [2] |

| Solubility | Must be dissolved in an organic solvent (e.g., DMSO or DMF) before adding to aqueous solutions. | [5][6] |

Experimental Workflow: DST Crosslinking and Co-Immunoprecipitation

A common application for DST is to stabilize weak or transient protein-protein interactions prior to immunoprecipitation. This workflow allows for the capture and subsequent identification of interacting partners that might otherwise be lost during the Co-IP procedure.

Detailed Protocol for DST Crosslinking of Proteins

This protocol provides a general guideline for DST crosslinking. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation times, should be empirically determined for each specific system.

Materials and Reagents

-

This compound (DST)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.5)[5][6][7]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[4][5]

-

Cleavage buffer (e.g., 15-50 mM Sodium meta-periodate in a suitable buffer)

-

Reaction tubes

Optimization of DST Concentration

It is crucial to optimize the concentration of DST to achieve efficient crosslinking without causing excessive aggregation. A good starting point is to test a range of molar excess of DST over the protein concentration.

| Protein Concentration | Recommended Molar Excess of DST | Final DST Concentration Range | Reference |

| > 5 mg/mL | 10-fold | 0.25 - 5 mM | [4][5] |

| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM | [4][5] |

| In vivo (intact cells) | N/A | 0.1 - 2 mM | [8] |

Experimental Procedure

-

Preparation of DST Stock Solution:

-

Equilibrate the vial of DST to room temperature before opening to prevent moisture condensation.[5][9]

-

Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. For example, to make a 25 mM stock solution, dissolve DST in the appropriate volume of solvent.

-

Note: Do not prepare aqueous stock solutions of DST as the NHS esters are susceptible to hydrolysis.[10]

-

-

Crosslinking Reaction:

-

Ensure your protein sample is in an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.2 and 8.5.[5][6][7] If the buffer contains primary amines like Tris or glycine, they must be removed by dialysis or buffer exchange.[5]

-

Add the calculated amount of DST stock solution to the protein sample while gently vortexing.

-

Incubate the reaction mixture. The incubation time and temperature can be optimized.

-

| Condition | Time | Reference |

| Room Temperature | 30 - 60 minutes | [5][9][11] |

| On Ice (4°C) | 2 - 3 hours | [5][6][9] |

| In vivo (37°C) | 30 minutes | [8] |

-

Quenching the Reaction:

-

Analysis of Crosslinked Products:

-

The crosslinked protein sample is now ready for downstream applications such as SDS-PAGE analysis, co-immunoprecipitation, or mass spectrometry.

-

For SDS-PAGE analysis, the formation of higher molecular weight bands corresponding to crosslinked complexes indicates a successful reaction.

-

-

Cleavage of Crosslinks (Optional):

-

To cleave the DST crosslinks, incubate the sample with 15-50 mM sodium meta-periodate. The exact concentration and incubation time should be optimized.

-

Following cleavage, the interacting proteins will be dissociated and can be analyzed individually.

-

Application in Signaling Pathway Analysis: Epidermal Growth Factor Receptor (EGFR) Signaling

DST crosslinking can be employed to study the dynamic protein interactions within signaling pathways, such as the EGFR signaling cascade. Upon binding of its ligand, EGF, the EGFR dimerizes and initiates a phosphorylation cascade that involves numerous transient interactions with downstream effector proteins.

In this pathway, the interaction between the activated EGFR and the adaptor protein Grb2 is a critical and often transient step. Using DST, researchers can crosslink EGFR to Grb2 within the cell, allowing for the stable co-immunoprecipitation of the complex and subsequent confirmation of the interaction.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low crosslinking efficiency | - Inactive DST (hydrolyzed).- Presence of primary amines in the buffer.- Suboptimal DST concentration.- Insufficient incubation time. | - Use fresh, anhydrous DMSO/DMF for stock solution.- Ensure the reaction buffer is amine-free (e.g., PBS, HEPES).- Perform a titration of DST concentration.- Increase incubation time or perform at room temperature instead of on ice. |

| Excessive protein aggregation/precipitation | - DST concentration is too high. | - Reduce the molar excess of DST.- Optimize the crosslinking time and temperature. |

| Antibody fails to recognize crosslinked protein | - The epitope for the antibody is blocked by the crosslinker. | - Use a different antibody targeting a different epitope.- Consider using a polyclonal antibody. |

| Inefficient cleavage of crosslinks | - Insufficient concentration of sodium periodate.- Inadequate incubation time for cleavage. | - Increase the concentration of sodium periodate.- Increase the cleavage incubation time. |

By following this guide, researchers new to protein crosslinking can effectively utilize this compound to explore and characterize protein-protein interactions, leading to a deeper understanding of complex biological processes.

References

- 1. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DST Crosslinker 100 mg (CAS 62069-75-4) - this compound (DST) - ProteoChem [proteochem.com]

- 3. paint.org [paint.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. store.sangon.com [store.sangon.com]

- 6. fgsc.net [fgsc.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. proteochem.com [proteochem.com]

- 11. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

Application Notes and Protocols for Drug Sensitivity Testing (DST) in Cell Lysate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug Sensitivity Testing (DST) is a critical component of preclinical drug development, enabling the assessment of a compound's efficacy against specific cellular targets. While traditionally performed on whole cells, DST using cell lysates offers a powerful alternative for high-throughput screening and mechanistic studies.[1][2][3] By directly accessing the intracellular environment, lysate-based assays can provide rapid and cost-effective insights into a drug's interaction with its target proteins and downstream signaling pathways, bypassing the complexities of cell membrane permeability and efflux pumps.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting DST in cell lysates.

Advantages of Using Cell Lysates for DST

-

Direct Target Access: Bypasses the cell membrane, allowing for the direct assessment of a drug's effect on intracellular targets.[4]

-

High-Throughput Screening (HTS) Compatibility: Cell-free systems are amenable to automation and miniaturization, making them ideal for screening large compound libraries.[6][7]

-

Mechanistic Insights: Facilitates the study of specific enzyme activities, protein-protein interactions, and signaling pathway modulation in a controlled environment.[1][3]

-

Cost-Effectiveness: Can be more economical than cell-based assays, particularly for large-scale screens, by reducing the need for extensive cell culture.[4]

-

Versatility: Lysates can be used in a variety of assay formats, including those based on fluorescence, luminescence, and immunological detection.[1][4]

Experimental Workflow

The general workflow for performing Drug Sensitivity Testing in cell lysate involves several key stages, from sample preparation to data analysis.

Detailed Protocols

Protocol 1: Preparation of Cell Lysate

This protocol describes the preparation of whole-cell lysates suitable for various DST assays. The choice of lysis buffer is critical and should be optimized based on the target protein and downstream application.

Materials:

-

Cultured cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

-

Sonicator (optional)

Procedure for Adherent Cells:

-

Grow cells to the desired confluency (typically 70-90%) in a culture dish.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors (e.g., 500 µL for a 10 cm dish).

-

Incubate the dish on ice for 5-10 minutes.

-

Using a pre-chilled cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Vortex the lysate gently and incubate on ice for an additional 20-30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

-

Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The lysate can be used immediately or aliquoted and stored at -80°C for future use.[9]

Procedure for Suspension Cells:

-

Collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.

-

Follow steps 6-10 from the adherent cell protocol.

Protocol 2: Drug Sensitivity Assay using a Biochemical Readout

This protocol provides a general framework for assessing the inhibitory effect of a drug on a specific enzyme or signaling pathway in the cell lysate. The example focuses on a kinase activity assay, but the principle can be adapted for other enzyme classes or protein-protein interactions.

Materials:

-

Prepared cell lysate with known protein concentration

-

Test compounds (drugs) at various concentrations

-

Assay buffer specific to the target enzyme/pathway

-

Substrate for the target enzyme (e.g., a peptide that can be phosphorylated)

-

Detection reagent (e.g., antibody against the phosphorylated substrate, or a fluorescent/luminescent readout)

-

96-well or 384-well microplate

-

Plate reader capable of detecting the signal (e.g., fluorescence, luminescence, absorbance)

Procedure:

-

Prepare Drug Dilutions: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the final desired concentrations. It is advisable to perform a trial experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the approximate sensitivity range.[10][11]

-

Assay Plate Setup:

-

Add a fixed amount of cell lysate to each well of the microplate. The optimal amount of lysate should be determined empirically to ensure the signal is within the linear range of the assay.

-

Add the diluted test compounds to the respective wells. Include vehicle-only controls (e.g., DMSO) and positive/negative controls.

-

Add the substrate to all wells to initiate the reaction.

-

-

Incubation: Incubate the plate at the optimal temperature and for a sufficient duration for the enzymatic reaction to occur. This should be determined during assay optimization.

-

Signal Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Read the plate using a plate reader at the appropriate wavelength or setting.

Data Presentation and Analysis

Quantitative data from DST experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. A common method is to present the results in a table showing the half-maximal inhibitory concentration (IC50) values for each drug against different cell lines or conditions.

Table 1: Example of IC50 Values for EGFR Inhibitors in A549 Cell Lysate

| Compound | Target | Assay Type | IC50 (nM) |

| Gefitinib | EGFR | Kinase Activity Assay | 85 |

| Erlotinib | EGFR | Kinase Activity Assay | 110 |

| Afatinib | EGFR/HER2 | Kinase Activity Assay | 25 |

| Control Drug X | Other Kinase | Kinase Activity Assay | >10,000 |

Data are illustrative and based on typical results for these compounds.

The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a drug's potency.[12][13] It is typically calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[14]

Visualization of a Key Signaling Pathway: EGFR Signaling

Cell lysates are frequently used to study the effects of drugs on specific signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[15][16][17]

Conclusion

Drug Sensitivity Testing in cell lysates is a valuable tool in the drug discovery pipeline, offering a direct and efficient method for evaluating compound efficacy and elucidating mechanisms of action.[3][18] By following standardized protocols for lysate preparation and assay execution, researchers can generate robust and reproducible data to guide lead optimization and candidate selection. The ability to probe specific molecular interactions and signaling pathways in a controlled, cell-free environment provides a powerful complement to traditional cell-based screening methods.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 3. Cell Lysates: Composition, Properties, and Preparation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. antibodiesinc.com [antibodiesinc.com]

- 5. longdom.org [longdom.org]

- 6. Biochemical Assays | Evotec [evotec.com]

- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. everestbiotech.com [everestbiotech.com]

- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azurebiosystems.com [azurebiosystems.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Intracellular Protein–Drug Interactions Probed by Direct Mass Spectrometry of Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Protein Crosslinking with Disuccinimidyl Tartrate (DST): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Disuccinimidyl tartrate (DST), a homobifunctional, cleavable crosslinking reagent. DST is a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and conjugating molecules in drug development applications. Its N-hydroxysuccinimide (NHS) ester groups react with primary amines on proteins, such as those on lysine residues and the N-terminus, to form stable amide bonds. A key feature of DST is its central tartrate spacer arm, which contains a cis-diol that can be cleaved with sodium meta-periodate, allowing for the dissociation of crosslinked complexes when desired.[1][2][3][4]